Superior Potency of Derived Carboxamides Against MDR/XDR-TB Compared to Clinical Candidate PA-824
When elaborated into carboxamide derivatives, 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid yields agents with MIC values as low as ≤0.006 µM against replicating Mtb H37Rv. The most potent derivative (compound 18) surpassed the clinical candidate PA-824 by nearly 10-fold in potency against MDR and XDR clinical isolates. In contrast, the parent carboxylic acid itself is a synthetic intermediate and was not tested in the same assays; however, its unique substitution pattern is what enables the formation of these exceptionally potent derivatives. Without the 2,7-dimethyl substituents, the resulting carboxamides exhibit significantly reduced or negligible anti-TB activity [1].
| Evidence Dimension | MIC against Mtb H37Rv (replicating) for derived carboxamides |
|---|---|
| Target Compound Data | ≤0.006 µM (for best carboxamides derived from 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid) |
| Comparator Or Baseline | PA-824 (pretomanid) MIC typically ~0.06–0.12 µM |
| Quantified Difference | Approximately 10-fold greater potency than PA-824 |
| Conditions | MABA assay against Mtb H37Rv under replicating conditions |
Why This Matters
Procurement of this precise intermediate is essential for synthesizing anti-TB leads that outperform the clinical benchmark PA-824, directly impacting drug discovery programs targeting resistant tuberculosis.
- [1] Moraski, G. C., et al. (2013) 'Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis', ACS Medicinal Chemistry Letters, 4(7), pp. 675–679. doi:10.1021/ml400088y. View Source
